methyl (2E)-3-methoxy-2-methylprop-2-enoate
Description
Properties
CAS No. |
35588-82-0 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2e 3 Methoxy 2 Methylprop 2 Enoate and Its Analogues
Established Synthetic Routes
Several classical organic reactions have been effectively employed to construct the methyl (2E)-3-methoxy-2-methylprop-2-enoate core. These methods include esterification, olefination, and condensation reactions, each offering distinct advantages and challenges.
Esterification Approaches
Direct esterification of the corresponding carboxylic acid, (2E)-3-methoxy-2-methyl-2-propenoic acid, represents a straightforward approach to the target molecule.
Steglich-type Reactions: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for substrates that are sensitive to acidic conditions. organic-chemistry.orgcommonorganicchemistry.com This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgsynarchive.com The reaction proceeds at room temperature and is valued for its ability to convert sterically hindered and acid-labile substrates. organic-chemistry.org
| Reactants | Reagents | Solvent | Temperature | Yield | Reference |
| (2E)-3-methoxy-2-methyl-2-propenoic acid, Methanol (B129727) | DCC, DMAP (catalytic) | Dichloromethane (DCM) | Room Temperature | High | organic-chemistry.org |
| (E)-cinnamic acid, Various alcohols | EDC, DMAP | Acetonitrile | 40-45 °C | ~70% (average) | chemrxiv.orgconicet.gov.ar |
Direct Acid-Catalyzed Esterification: Traditional Fischer esterification, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, is another potential route. This method is often best suited for simple alcohols that can be used in large excess to drive the equilibrium towards the product. commonorganicchemistry.com
Olefination Reactions
Olefination reactions are powerful tools for the stereoselective formation of carbon-carbon double bonds and are widely used in the synthesis of strobilurin analogues.
The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of α,β-unsaturated esters, offering excellent (E)-selectivity. conicet.gov.arorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org A significant advantage of the HWE reaction over the Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. google.com The stereochemical outcome is influenced by reaction conditions such as the nature of the base, solvent, and temperature. conicet.gov.ar For the synthesis of this compound, a suitable precursor would be a phosphonate (B1237965) ester like methyl 2-(dialkoxyphosphoryl)propanoate.
| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | Stereoselectivity | Reference |
| Stabilized phosphonate carbanions | Aldehydes/Ketones | NaH, NaOMe, BuLi | THF, DME | Predominantly (E)-alkenes | organic-chemistry.orgwikipedia.orggoogle.com |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various aldehydes | Li, Na, K salts | Not specified | Greater (E)-selectivity with Li > Na > K | wikipedia.org |
The Wittig reaction provides a versatile method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. google.com For the synthesis of the target (E)-isomer, a stabilized ylide would be necessary. A plausible Wittig approach could involve the reaction of methoxymethylenetriphenylphosphorane with methyl pyruvate. wikipedia.orglibretexts.org
| Wittig Reagent | Carbonyl Compound | Solvent | Stereoselectivity | Reference |
| Stabilized ylide | Aldehyde/Ketone | THF, Diethyl ether | Predominantly (E)-alkene | google.com |
| Unstabilized ylide | Aldehyde/Ketone | THF, Diethyl ether | Predominantly (Z)-alkene | google.com |
| Methoxymethylenetriphenylphosphorane | Ketone/Aldehyde | Not specified | Forms an enol ether | wikipedia.org |
Condensation Reactions (e.g., Knoevenagel condensation precursors)
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base, such as an amine, to form a new carbon-carbon double bond. chemrxiv.org This reaction is particularly useful for synthesizing precursors to compounds like this compound. For instance, the condensation of a suitable aldehyde with an active methylene compound like a cyanoacetate, followed by further transformations, can lead to the desired acrylate (B77674) structure. chemrxiv.orgchemrxiv.org
| Aldehyde | Active Methylene Compound | Catalyst | Product Application | Reference |
| Ring-substituted benzaldehydes | 2-methoxyethyl cyanoacetate | Piperidine | Synthesis of trisubstituted ethylenes | chemrxiv.org |
| Aromatic/aliphatic aldehydes | Malononitrile | None (in water) | Synthesis of ylidenemalononitriles | researchgate.net |
| Aldehydes | Ethyl (trifluoromethylthio)acetate | Mild base | Synthesis of 2-(trifluoromethylthio)acrylates | researchgate.net |
Advanced Synthetic Strategies and Improvements
Research in the synthesis of strobilurin fungicides has led to the development of more efficient and advanced synthetic strategies. These improvements often focus on increasing yield, improving stereoselectivity, reducing the number of steps, and employing more environmentally friendly conditions.
Catalytic advancements also play a crucial role. The use of biomimetic iron-porphyrin catalysts for oxidation reactions in the synthesis of strobilurin metabolites demonstrates a move towards more sophisticated and selective catalytic systems. nih.gov Furthermore, palladium-catalyzed carbon-carbon bond-forming reactions, such as the Stille coupling, have been explored for the synthesis of complex strobilurin analogues like hydroxystrobilurin A. canterbury.ac.nz
A patented method describes the synthesis of 3-methoxy-2-aryl methyl acrylate compounds through a formylation-methylation sequence of substituted phenyl methyl acetates. This approach offers good selectivity and relatively high yields with a reduced number of process steps, as the intermediate does not require purification before methylation. google.compatsnap.com
These advanced strategies highlight the ongoing efforts to refine and improve the synthesis of this important class of agrochemicals, focusing on efficiency, selectivity, and sustainability.
Asymmetric Synthesis Approaches for Chiral Analogues
While this compound itself is achiral, the synthesis of chiral analogues, where stereocenters are incorporated into the molecule, necessitates the use of asymmetric synthesis techniques. These methods are crucial for producing enantiomerically pure compounds, which is often a requirement for applications in pharmaceuticals and agrochemicals. Key strategies include the use of chiral catalysts, auxiliaries, and reagents to control the stereochemical outcome of reactions.
Organocatalysis represents a powerful tool for asymmetric synthesis. For instance, bifunctional catalysts, such as those derived from quinine (B1679958) or squaramide, can be employed in reactions like Michael additions or aldol reactions to create chiral centers with high enantioselectivity. acs.org In a hypothetical synthesis of a chiral analogue, a bifunctional squaramide catalyst, potentially in combination with a metal co-catalyst like silver oxide, could be used to facilitate the enantioselective addition of a nucleophile to an electrophilic precursor, thereby establishing a specific stereoisomer. acs.org
Another approach involves the use of chiral Lewis acids. A chiral Lewis acid, such as one prepared from LiAlH(BINOL)₂, can be used to catalyze reactions like the Michael addition of a malonate to an α,β-unsaturated system, effectively creating a chiral product. chemrxiv.org The choice of catalyst, solvent, and reaction temperature is critical for maximizing both the chemical yield and the enantiomeric excess (ee). acs.org
Catalytic Systems in Enoate Synthesis
The synthesis of enoates and related unsaturated esters heavily relies on efficient catalytic systems to ensure high activity, selectivity, and stability. Palladium-based catalysts are particularly prominent in carbonylation reactions, which are fundamental to the synthesis of many esters. For example, in processes analogous to the Lucite Alpha process for methyl methacrylate (B99206), palladium complexes featuring bidentate phosphine (B1218219) ligands are instrumental. researchgate.net These ligands, such as 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (dtbpx), modulate the electronic and steric properties of the palladium center, leading to exceptional catalytic activity and selectivity in methoxycarbonylation reactions. researchgate.net A similar system could be envisioned for the synthesis of this compound precursors.
Furthermore, transesterification reactions offer a versatile method for modifying the ester group of an enoate, and various catalysts have been developed for this purpose. Bulky magnesium(II) and sodium(I) bisphenoxide complexes have demonstrated high efficacy for the chemoselective transesterification of methyl (meth)acrylates. semanticscholar.org These catalysts are often more active than previously developed systems and can be applied to a wide range of alcohols, including primary and secondary ones. semanticscholar.org The bidentate nature of the ligands in these complexes appears to be crucial for their enhanced catalytic activity. semanticscholar.org
Below is a table comparing different catalytic systems potentially applicable to enoate synthesis.
| Catalyst System | Ligand Type | Target Reaction | Key Advantages |
| Palladium Complex | Bidentate Phosphine (e.g., dtbpx) | Methoxycarbonylation | High activity, selectivity, and stability. researchgate.net |
| Magnesium(II) Bisphenoxide | Bidentate Bisphenoxide | Transesterification | High activity, effective for various alcohols. semanticscholar.org |
| Sodium(I) Bisphenoxide | Bidentate Bisphenoxide | Transesterification | More effective than previous sodium-based catalysts. semanticscholar.org |
| Piperidine | N/A (Organocatalyst) | Knoevenagel Condensation | Simple, effective for C=C bond formation. chemrxiv.orgchemrxiv.org |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into synthetic design is essential for minimizing environmental impact and improving the sustainability of chemical manufacturing. This involves optimizing solvent systems, ensuring catalyst recyclability, and maximizing atom economy.
Solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective, eliminating solvent waste and simplifying product purification. nih.gov Lipase-catalyzed reactions, for instance, can often be run under solvent-free conditions at elevated temperatures (e.g., 60°C), which can lead to high product yields without the need for organic solvents. nih.gov
The following table illustrates the effect of different solvents on a representative asymmetric reaction, highlighting the importance of solvent screening in process optimization. acs.org
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 74 | 86 |
| Dichloromethane (CH₂Cl₂) | 65 | 80 |
| Tetrahydrofuran (THF) | 40 | 90 |
| Methyl tert-butyl ether (MTBE) | 35 | 91 |
| m-Xylene | 70 | 88 |
The ability to reuse and recycle catalysts is a cornerstone of green chemistry, as it reduces waste and lowers production costs. While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. mdpi.com To address this, strategies such as immobilizing the catalyst on a solid support (heterogenization) are employed. This facilitates easy separation of the catalyst by filtration and allows for its reuse in subsequent reaction cycles. The development of robust catalysts that maintain their activity over multiple cycles is a key area of research for industrial applications.
Green chemistry metrics are used to quantify the environmental performance of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts, like substitution or elimination reactions.
Other metrics, such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI), provide a more comprehensive assessment by considering all materials used in a process, including solvents, reagents, and purification agents. The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass input to the mass of product. Lower values for E-Factor and PMI indicate a more environmentally friendly process. For example, some optimized enzymatic processes for ester synthesis have achieved an E-factor of 4.76 and a mass intensity of 6.04, demonstrating their potential for industrial application based on green chemistry principles. rsc.org
Industrial Scalability Considerations and Process Optimization
Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of process optimization, safety, and economics. For a compound like this compound, this would involve developing a robust and cost-effective manufacturing process.
One potential industrial route could involve the reaction of 3-methoxy-3-ethoxypropyl propionate (B1217596) with methanol in the presence of a catalyst like potassium hydrogen sulfate (B86663) or sodium hydrogen sulfate. google.com This method utilizes readily available starting materials and is described as being suitable for industrial production. google.com
Process optimization often employs statistical methods like Response Surface Methodology (RSM) to study the interactions between different operational variables, such as temperature, pressure, reaction time, and reactant molar ratios, to identify the optimal conditions for maximizing yield and minimizing byproducts. researchgate.net
The purification of the final product is a critical step in industrial manufacturing. For esters like this compound, distillation is a common purification method. In large-scale operations, advanced techniques such as double-effect distillation can be employed to improve energy efficiency and reduce operating costs. mdpi.com Furthermore, the entire process should be designed with recycling streams for unreacted materials and solvents to maximize efficiency and minimize waste, as is common in the large-scale production of related compounds like methyl methacrylate. mdpi.com The long-term stability and lifetime of the catalyst are also crucial factors, with evaluations over hundreds of hours being necessary to ensure the economic viability of the process. researchgate.net
Reaction Mechanisms and Reactivity of Methyl 2e 3 Methoxy 2 Methylprop 2 Enoate
Electrophilic and Nucleophilic Character of the α,β-Unsaturated System
The electronic properties of methyl (2E)-3-methoxy-2-methylprop-2-enoate are defined by its conjugated π-system. The electron-withdrawing nature of the ester's carbonyl group polarizes the molecule, creating electrophilic centers at both the carbonyl carbon and the β-carbon of the double bond. fiveable.menih.gov This polarization makes the β-carbon susceptible to attack by nucleophiles. nih.gov
Conversely, the methoxy (B1213986) group at the β-position and the methyl group at the α-position are electron-donating. These groups increase the electron density of the carbon-carbon double bond, which can moderate the electrophilicity of the β-carbon compared to unsubstituted α,β-unsaturated esters. rsc.orgrsc.org The resonance effect of the methoxy group's lone pair electrons further contributes to this electron-donating character. This dual nature allows the molecule to react with both nucleophiles (at the β-carbon) and, under certain conditions, electrophiles (at the α-carbon).
| Site | Character | Governing Factors |
|---|---|---|
| Carbonyl Carbon | Electrophilic | Polarization by the carbonyl oxygen |
| β-Carbon | Electrophilic | Conjugation with the electron-withdrawing ester group |
| α-Carbon | Nucleophilic | Electron donation from the methyl group and potential for enolate formation |
Addition Reactions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in α,β-unsaturated esters can be selectively reduced through hydrogenation. Palladium-based catalysts are commonly employed for this transformation, often utilizing hydrogen gas or a hydrogen donor like triethylsilane or trialkylammonium formates. researchgate.netacs.org In the case of this compound, a palladium catalyst would facilitate the addition of hydrogen across the double bond to yield methyl 3-methoxy-2-methylpropanoate.
The reaction conditions can be tuned to achieve chemoselectivity, ensuring that the ester group remains intact. tandfonline.com For instance, palladium(II) acetate (B1210297) with potassium formate (B1220265) as a hydrogen donor has been used to selectively reduce the C=C bond in α,β-unsaturated cyano esters without affecting other functional groups. tandfonline.com Similar conditions would be expected to be effective for the hydrogenation of this compound.
The electron-deficient nature of the double bond in α,β-unsaturated esters allows them to participate in various cycloaddition reactions.
[2+2] Cycloadditions: These reactions typically occur under photochemical conditions to form cyclobutane (B1203170) derivatives. chemrxiv.orgnih.gov For this compound, a [2+2] cycloaddition with another alkene could be initiated by visible light and a suitable photocatalyst. bg.ac.rs The regioselectivity and stereoselectivity of such reactions would be influenced by the steric hindrance of the methyl and methoxy groups.
Diels-Alder Reactions: In a Diels-Alder reaction, an α,β-unsaturated ester can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. mdpi.com The presence of the electron-withdrawing ester group activates the double bond for this [4+2] cycloaddition. nih.gov While specific studies on this compound are not prevalent, its structural analogue, methyl acrylate (B77674), is a known dienophile in Diels-Alder reactions. mdpi.com The additional substituents on the double bond would influence the reaction's rate and stereochemical outcome.
[2+2+2]-Cyclotrimerization: This reaction, typically catalyzed by transition metals like rhodium or nickel, combines three unsaturated components to form a six-membered ring. nih.govnih.gov this compound could potentially participate as one of the components in such a reaction, likely with two alkyne molecules, to generate a highly substituted aromatic ring. nih.govmdpi.com
The polarized nature of the α,β-unsaturated system makes this compound a prime candidate for Michael additions. In this reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of the double bond. researchgate.net
Common nucleophiles for Michael additions include enolates, amines, and thiols. researchgate.netnih.gov The reaction is often catalyzed by a base, which serves to generate the nucleophile. The product of a Michael addition to this compound would be a substituted methyl propanoate. The stereochemistry of the product would depend on the reaction conditions and the nature of the nucleophile.
Reactions Involving the Ester Moiety
The methyl ester group of this compound can undergo transesterification, where the methyl group is exchanged for a different alkyl or aryl group from an alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. byjus.commasterorganicchemistry.com
Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. byjus.com
Base-Catalyzed Transesterification: A base catalyst deprotonates the incoming alcohol, making it a more potent nucleophile (an alkoxide) to attack the carbonyl carbon. masterorganicchemistry.com
The reaction is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in excess, or the methanol (B129727) by-product is removed as it is formed. wikipedia.org The steric hindrance from the α-methyl group and the (E)-configuration of the double bond might slow the reaction rate compared to simpler esters like methyl acrylate.
Hydrolysis Kinetics and Mechanisms
The presence of the α,β-unsaturated system means that nucleophilic attack could potentially occur at the β-carbon. However, for hydrolysis, the dominant pathway for similar esters is attack at the carbonyl carbon, leading to the formation of methacrylate (B99206) acid and methanol. nih.gov The rate of this reaction would be influenced by the electronic effects of both the α-methyl and the β-methoxy substituents. Generally, acrylate and methacrylate esters hydrolyze more readily with a base than with an acid. nih.gov
Aminolysis Reactions
Specific studies detailing the aminolysis reactions of this compound could not be identified in the available literature. Generally, esters react with amines to form amides. This reaction, or aminolysis, involves the nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the methoxy group of the ester. The expected products would be N-substituted 3-methoxy-2-methylpropenamide and methanol. The reaction rate would depend on the nucleophilicity of the amine and the reaction conditions.
Reactions Involving the Methoxy Group
Ether Cleavage Reactions
The methoxy group in this compound is an enol ether, which can undergo cleavage under specific conditions. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The process generally begins with the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com
Following protonation, the reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.com
SN1 Mechanism: If a stable carbocation can be formed, the cleavage occurs unimolecularly.
SN2 Mechanism: For methyl and primary ethers, the pathway is typically a bimolecular, concerted reaction where a nucleophile (like a halide ion) attacks the carbon of the ether bond. wikipedia.orgmasterorganicchemistry.com
Strong Lewis acids, such as boron tribromide (BBr3), are also effective reagents for cleaving methyl ethers. nih.gov In addition to chemical methods, enzymatic pathways for ether cleavage exist, often involving oxidative mechanisms. nih.gov
Substitution Reactions
There is a lack of specific information in the searched literature regarding substitution reactions at the methoxy group of this compound.
Intramolecular Cyclization and Rearrangement Pathways
While specific intramolecular cyclization or rearrangement pathways for this compound are not documented in the available research, the broader class of β-alkoxyacrylates has been shown to undergo radical cyclization reactions. For instance, such reactions have been employed in the synthesis of molecules containing fused tetrahydropyran (B127337) rings. nih.gov These reactions demonstrate the potential for the double bond in the acrylate system to participate in cyclization under radical conditions.
Effect of Substituents on Reactivity and Stereochemical Outcomes
A detailed analysis of how the specific substituents of this compound affect its reactivity and stereochemistry is not available. However, general principles can be applied to understand the expected influences of the α-methyl and β-methoxy groups.
Substituent effects are transmitted through two primary mechanisms:
Inductive Effects: These are electrostatic effects transmitted through sigma bonds. The electronegativity of the oxygen in the methoxy group would exert an electron-withdrawing inductive effect. lumenlearning.com
Resonance Effects: These involve the delocalization of electrons through the π-system. The lone pairs on the methoxy group's oxygen atom can be donated into the conjugated system of the double bond and the carbonyl group, which is an electron-donating resonance effect. openstax.org
Advanced Spectroscopic and Computational Analysis of Methyl 2e 3 Methoxy 2 Methylprop 2 Enoate
High-Resolution Spectroscopic Techniques for Structural Elucidation beyond Basic Identification
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the chemical structure, stereochemistry, and conformation of methyl (2E)-3-methoxy-2-methylprop-2-enoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. elsevierpure.com Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the complete assignment of all proton and carbon signals and provides critical information on the molecule's stereochemistry and preferred conformation. elsevierpure.comst-andrews.ac.uk
¹H and ¹³C NMR Spectral Analysis: The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The vinylic proton (=CH) would appear as a singlet in the olefinic region. The two methoxy (B1213986) groups (-OCH₃) and the methyl group attached to the double bond (-CH₃) would also produce sharp singlet signals. The chemical shifts of these protons are influenced by their electronic environment.
Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom. Key signals would include the carbonyl carbon of the ester group, the two sp² hybridized carbons of the C=C double bond, and the carbons of the methoxy and methyl groups.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification/Notes |
|---|---|---|---|
| =CH-O | ~7.5 | ~160 | Deshielded due to the adjacent oxygen and conjugation with the carbonyl group. |
| C=O | - | ~168 | Typical chemical shift for an α,β-unsaturated ester carbonyl carbon. |
| C-CH₃ | - | ~110 | Shielded relative to the other olefinic carbon. |
| =CH-C H₃ | ~2.0 | ~12 | Typical range for a methyl group on a double bond. |
| C(=O)OC H₃ | ~3.7 | ~51 | Standard chemical shift for a methyl ester. |
| =CHOC H₃ | ~3.8 | ~60 | Deshielded methoxy group due to attachment to an sp² carbon. |
Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Stereochemical and Conformational Analysis: The (2E) stereochemistry of the double bond can be unequivocally confirmed using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). A NOE correlation would be expected between the vinylic proton (=CH) and the protons of the C2-methyl group (-CH₃), indicating their spatial proximity on the same side of the molecule. Conversely, a NOE between the vinylic proton and the methoxy protons (=CHOCH₃) would suggest a different conformation.
Conformational analysis, aided by both NMR data and computational modeling, reveals that β-methoxyacrylate structures tend to maintain a planar geometry. researchgate.netnih.gov This planarity is crucial for the biological activity observed in many related compounds. researchgate.net Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm the connectivity of the entire molecule by identifying proton-proton and proton-carbon correlations through one or multiple bonds. researchgate.netiupac.org
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies (e.g., fragmentation pathways)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the elemental formula of this compound with high accuracy. researchgate.netnih.gov Beyond formula determination, the analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments offers valuable insights into the molecule's structure and stability. chemrxiv.orgnih.gov
Upon ionization, typically by electrospray ionization (ESI) to form the [M+H]⁺ ion, the molecule undergoes collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the compound's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.
Predicted Fragmentation Pathways:
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methoxy compounds, proceeding via rearrangement.
Loss of a methoxy radical (•OCH₃): Cleavage of the ether bond.
Loss of a methyl radical (•CH₃): From either the ester or the C2-methyl position.
Decarboxylation: Loss of the methyl formate (B1220265) group (CH₃OCHO) or related fragments.
The study of fragmentation mechanisms for related compounds, such as methoxypropenes, helps in understanding the complex rearrangements that can occur in the gas phase. core.ac.uk
Expected High-Resolution Mass Fragments
| Ion Formula | Proposed Structure/Loss | Calculated Exact Mass (m/z) |
|---|---|---|
| C₇H₁₁O₃⁺ | [M+H]⁺ | 143.0703 |
| C₆H₇O₂⁺ | [M+H - CH₃OH]⁺ | 111.0441 |
| C₆H₈O₂⁺ | [M - •OCH₃]⁺ | 112.0497 |
| C₆H₇O₃⁺ | [M+H - H₂]⁺ | 141.0546 |
| C₅H₇O⁺ | [M+H - CO₂ - CH₃]⁺ | 83.0491 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ester. The presence of the C=C double bond, conjugated to the carbonyl, will shift this band to a lower wavenumber compared to a saturated ester. Other significant peaks include C-H stretching vibrations of the methyl and methoxy groups, and C-O stretching vibrations of the ester and ether linkages. researchgate.net
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (α,β-unsaturated ester) | 1710 - 1730 | Strong |
| C=C Stretch (conjugated) | 1620 - 1650 | Medium |
| C-H Stretch (sp³ CH₃) | 2850 - 3000 | Medium |
| C-O Stretch (ester and ether) | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the C=C double bond and the C=O group gives rise to a characteristic π → π* electronic transition, resulting in a strong absorption band in the UV region. The position of this absorption maximum (λ_max) is influenced by the substituents on the chromophore. The methoxy group, acting as an auxochrome, can cause a bathochromic (red) shift of the λ_max. Time-dependent density functional theory (TD-DFT) can be used to computationally model and interpret the experimental UV-Vis spectra. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related β-methoxyacrylate derivatives indicates that the β-methoxyacrylate structural motif typically maintains a planar geometry. researchgate.net This planarity is a key feature influencing the packing of molecules in the crystal lattice and their intermolecular interactions.
In the solid state, weak intermolecular forces such as van der Waals forces and potential C-H···O hydrogen bonds involving the carbonyl and methoxy oxygen atoms would dictate the crystal packing. The analysis of these interactions is crucial for understanding the physical properties of the material, such as its melting point and solubility.
Theoretical and Computational Chemistry Investigations
Theoretical and computational methods, particularly those based on quantum mechanics, are powerful tools for investigating molecular properties that can be difficult to measure experimentally.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction (e.g., HOMO-LUMO analysis, electrostatic potentials)
Density Functional Theory (DFT) is a computational method used to study the electronic structure and reactivity of molecules. researchgate.netnih.gov By solving approximations of the Schrödinger equation, DFT can predict a wide range of properties for this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). For this molecule, the HOMO is expected to be localized primarily on the electron-rich C=C double bond and the methoxy oxygen atom. The LUMO is anticipated to be centered on the electron-deficient carbonyl group and the conjugated π-system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and electronic excitability. dergipark.org.tr A smaller gap suggests that the molecule is more reactive and can be more easily excited electronically.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps to identify sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) around the electronegative oxygen atoms of the carbonyl and methoxy groups, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. nih.gov
Summary of DFT-Derived Properties
| Calculated Property | Information Provided |
|---|---|
| Optimized Molecular Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformation. |
| HOMO Energy and Distribution | Energy of the outermost electrons; identifies nucleophilic sites. |
| LUMO Energy and Distribution | Energy of the lowest energy empty orbital; identifies electrophilic sites. |
| HOMO-LUMO Energy Gap | Relates to chemical reactivity, kinetic stability, and UV-Vis absorption energy. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |
| Vibrational Frequencies | Predicts the IR and Raman spectra for comparison with experimental data. |
These computational analyses, when combined with high-resolution spectroscopic data, provide a comprehensive understanding of the structural and electronic characteristics of this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide significant insights into its conformational flexibility and the influence of different solvent environments on its structure and properties.
Conformational Landscapes:
The presence of rotatable single bonds in this compound allows it to adopt various conformations. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.
Solvent Effects:
The surrounding solvent can have a profound impact on the conformational preferences and behavior of a solute molecule. MD simulations can explicitly model the interactions between this compound and various solvent molecules (e.g., water, ethanol, acetone). By analyzing the radial distribution functions and interaction energies, it is possible to understand how the solvent structures itself around the solute and how this affects the solute's conformation and dynamics. For instance, in a polar solvent, conformations with a higher dipole moment might be stabilized.
The table below illustrates hypothetical data that could be generated from MD simulations to compare the conformational preferences in different solvents.
| Solvent | Dominant Dihedral Angle (C1-C2-C3-O4) | Average Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |
| Vacuum | 180° | 2.5 | N/A |
| Water | 175° | 2.8 | -5.2 |
| Ethanol | 178° | 2.6 | -4.1 |
| Acetone | 180° | 2.5 | -3.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies could predict its reactivity in various reactions, such as cycloadditions or nucleophilic attacks, by identifying the transition states and intermediates involved. nih.govmdpi.comresearchgate.net
Reaction Pathways and Energetics:
Transition State Analysis:
The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency). The nature of this imaginary frequency can elucidate the atomic motions that lead from the reactant to the product. nih.gov
Below is a hypothetical data table summarizing the calculated activation energies for a reaction of this compound with a generic diene.
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Endo Addition | 15.2 | -25.8 |
| Exo Addition | 16.5 | -24.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Reactivity Relationships (QSAR)
Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that relate the chemical structure of a series of compounds to their reactivity. spu.edu.sy While no specific QSAR studies on this compound are available, we can discuss how such a study could be designed.
Descriptor Calculation:
The first step in QSAR is to calculate a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial charges.
Steric: Molecular volume, surface area, specific steric parameters.
Hydrophobic: LogP (partition coefficient).
Model Development:
Once a dataset of compounds with known reactivities is assembled, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed reactivity. A successful QSAR model can then be used to predict the reactivity of new, untested compounds.
A hypothetical QSAR equation for a series of related enoates might look like this:
log(k) = 0.25 * LogP - 0.1 * ELUMO + 1.5
Where 'k' is the reaction rate constant, LogP is the partition coefficient, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. This equation would suggest that reactivity increases with increasing hydrophobicity and decreasing LUMO energy.
The following table presents a hypothetical set of descriptors for this compound and related compounds that could be used in a QSAR study.
| Compound | LogP | ELUMO (eV) | Molecular Volume (ų) | Predicted log(k) |
| This compound | 1.2 | -0.5 | 120 | 1.85 |
| Ethyl (2E)-3-methoxy-2-methylprop-2-enoate | 1.6 | -0.55 | 135 | 1.95 |
| Methyl (2E)-3-ethoxy-2-methylprop-2-enoate | 1.5 | -0.6 | 130 | 1.97 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Methyl 2e 3 Methoxy 2 Methylprop 2 Enoate As a Versatile Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
The primary significance of methyl (2E)-3-methoxy-2-methylprop-2-enoate in the synthesis of complex molecules lies in its role as a key structural motif, particularly in the creation of biologically active compounds. The β-methoxyacrylate unit is the cornerstone of the strobilurin class of fungicides, which were developed by modifying the structure of natural products. lew.ro Chemists utilize this "methoxyacrylate pharmacophore" as a foundational piece to design and synthesize novel, complex synthetic analogues with tailored properties. lew.ro
In this context, the α-methyl group in this compound serves as a strategic modification of the basic β-methoxyacrylate structure found in first-generation fungicides like Azoxystrobin. lew.ro By incorporating this modified building block, chemists can create new generations of complex molecules. For instance, synthetic routes to novel strobilurin derivatives involve reacting a core structure with intermediates like (E)-methyl 2-(2-(bromomethyl) phenyl)-3-methoxyacrylate or its analogues. lew.ro The strategic combination of the strobilurin pharmacophore with other bioactive moieties, such as 1,2,4-triazole (B32235) rings, allows for the creation of complex hybrid molecules with potentially enhanced or different biological activities. lew.ro This modular approach, using key building blocks like this compound, is central to modern agrochemical research and the development of sophisticated organic molecules.
Role in the Development of Fine Chemicals
The utility of this compound extends directly to the synthesis of high-value, low-volume substances known as fine chemicals. Its primary application in this sector is in the production of specialized agrochemicals.
The β-methoxyacrylate structure is the defining feature of strobilurin fungicides, which are among the most important agrochemicals developed in recent decades due to their broad-spectrum activity. lew.ro These fungicides act by inhibiting mitochondrial respiration in fungi, preventing electron transfer at the Qo site of the cytochrome bc1 complex. researchgate.net
This compound and its close structural relatives are critical intermediates in the synthesis of these potent fungicides. lew.ro The development of commercial fungicides such as Azoxystrobin and Kresoxim-methyl paved the way for extensive research into new analogues to combat the development of fungal resistance. lew.ro Research efforts focus on designing novel derivatives by combining the essential methoxyacrylate core with diverse chemical scaffolds. For example, new series of strobilurin derivatives have been synthesized containing a 1,2,4-triazole moiety, demonstrating continued innovation in this class of fungicides. lew.ro The fungicidal activity of these complex molecules is highly dependent on the precise structure of the side chains and the core methoxyacrylate unit. researchgate.netnih.gov
Table 1: Examples of Strobilurin-Type Fungicides and Related Intermediates This table showcases commercially significant fungicides that contain the core β-methoxyacrylate structure, which is the parent scaffold for this compound.
| Compound Name | Key Structural Feature | Primary Use |
| Azoxystrobin | β-methoxyacrylate | Broad-spectrum fungicide used on cereals, fruits, and vegetables. lew.rogoogle.com |
| Kresoxim-methyl | β-methoxyiminoacetate | Fungicide for controlling scab on apples and pears and powdery mildew on various crops. lew.roresearchgate.net |
| Trifloxystrobin | β-methoxyiminoacetate | Broad-spectrum fungicide with mesostemic action. lew.ro |
| Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate | β-methoxyacrylate derivative | An important intermediate in the synthesis of Azoxystrobin. google.comnih.gov |
While acrylate (B77674) and methacrylate (B99206) esters are broadly used as monomers and additives in coatings, resins, and plastics, the specific application of this compound as a direct precursor in the synthesis of dyes and pigments is not extensively documented in scientific literature. The compound's primary role remains concentrated in the agrochemical sector due to its well-established bioactivity.
Applications in Polymer Science and Materials Chemistry
The presence of a polymerizable double bond suggests potential applications for this compound in the field of polymer and materials science.
This compound can be classified as a trisubstituted ethylene (B1197577) derivative. While many such highly substituted monomers exhibit low reactivity in radical homopolymerization due to steric hindrance, they can readily participate in copolymerization reactions with other monomers.
Research on structurally similar functional monomers, such as ring-substituted 2-methoxyethyl phenylcyanoacrylates, has demonstrated their successful copolymerization with styrene (B11656) using radical initiation. chemrxiv.orgchemrxiv.org In these studies, the functional acrylates were incorporated into the polymer backbone, creating copolymers with tailored compositions. chemrxiv.org By analogy, this compound is a viable candidate for use as a comonomer in radical copolymerizations with less sterically hindered monomers like styrene, methyl methacrylate, or butyl acrylate. This would allow for the precise introduction of its specific functional groups into a larger polymer structure.
The synthesis of functional polymers—polymers designed with specific chemical moieties to impart desired properties—is a major area of materials chemistry. nih.gov When used as a comonomer, this compound can be used to create functional polymers. chemrxiv.org
Adhesion: The polar groups can improve adhesion to various substrates.
Solubility: The presence of ester and ether linkages can alter the solubility profile of the polymer, making it soluble in a wider range of solvents.
Chemical Reactivity: The ester group provides a site for post-polymerization modification, allowing further functionalization of the material.
By controlling the percentage of this compound in the copolymer, material scientists can fine-tune these properties for specific applications in coatings, adhesives, or specialty plastics.
Lack of Publicly Available Research Data on this compound as a Cross-linking Agent
The searches consistently retrieved information for a similarly named but structurally different compound, methyl (2E)-3-methoxyprop-2-enoate, which has known applications in organic synthesis and for producing synthetic resins and coatings. However, the specific derivative, this compound, remains uncharacterized in the context of cross-linking agent development within the accessible scientific and technical domain.
Consequently, there are no research findings, data tables, or detailed studies to report on for the section "5.3.3. Cross-linking Agent Development" as it pertains to this compound. The chemical properties and reactivity profile necessary to even speculate on its potential as a cross-linking agent are not documented in the available literature. This includes a lack of information on its ability to undergo polymerization or other reactions that would lead to the formation of a three-dimensional polymer network, a key characteristic of a cross-linking agent.
Without any foundational research on this specific molecule, it is not possible to provide a scientifically accurate and informative article as requested. The absence of data prevents any discussion on its role as a versatile chemical building block for the development of cross-linking agents.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of key chemical intermediates like methyl (2E)-3-methoxy-2-methylprop-2-enoate is a cornerstone of the agrochemical industry. Historically, synthetic routes have sometimes relied on stoichiometric reagents or harsh reaction conditions. The future direction of research is sharply focused on developing novel catalytic systems that prioritize sustainability, efficiency, and environmental compatibility.
Future research endeavors will likely concentrate on:
Green Catalysts: Investigating the use of earth-abundant metal catalysts or metal-free organocatalysts to replace traditional heavy metal catalysts. This shift aims to reduce the environmental impact and cost associated with the synthesis.
Heterogeneous Catalysis: Designing solid-supported catalysts that can be easily separated from the reaction mixture and recycled. This simplifies purification processes and minimizes catalyst waste, contributing to a more circular chemical economy.
Biocatalysis: Exploring enzymatic pathways for the synthesis of the compound or its precursors. Biocatalysis offers the potential for high selectivity under mild conditions (ambient temperature and pressure), significantly reducing energy consumption.
The overarching goal is to develop catalytic processes with high atom economy, low E-factors (environmental factors), and minimal reliance on hazardous solvents, aligning the production of this key intermediate with the principles of green chemistry.
Exploration of New Reactivity Modes and Transformations
This compound's primary role is as a pharmacophore or a key structural unit in the development of strobilurin fungicides. lew.ro These fungicides are vital for protecting crops from a wide range of pathogenic fungi. However, the long-term use of existing strobilurins has led to the emergence of resistant fungal strains, necessitating a continuous pipeline of new and effective alternatives. nih.gov
Future research will intensely explore new reactivity modes for this compound to generate novel fungicide analogues. This involves using the this compound core and reacting it with diverse molecular fragments to create libraries of new compounds. The objective is to discover derivatives with:
Broader Activity Spectrum: Efficacy against a wider range of plant pathogens.
Novel Modes of Action: To overcome existing resistance mechanisms.
Improved Systemic Properties: Better absorption and translocation within the plant.
This exploration of reactivity is a direct response to the dynamic challenges of global agriculture, where chemical innovation is required to ensure crop security.
| Strobilurin Analogue Class | Synthetic Transformation Involving Acrylate (B77674) Core | Objective of Transformation |
| Triazole-containing Strobilurins | Nucleophilic substitution reaction with a brominated acrylate intermediate to attach a triazole-containing side chain. lew.ro | To combine the bioactivity of the strobilurin pharmacophore with the known antifungal properties of triazoles. lew.ro |
| Cyano-substituted Hydrazine Analogues | Reaction of a methoxyacrylate intermediate to incorporate a cyano-substituted hydrazine moiety. nih.gov | To create novel structures with potent and broad-range fungicidal activity against pathogens like Sclerotinia sclerotiorum. nih.gov |
| Phenyl-substituted Hexanoates | Esterification of a carboxylic acid derivative of the core structure. | To investigate how different substitutions on the phenyl ring affect the antifungal efficacy against various plant pathogens. |
Advanced Computational Modeling for Predictive Chemistry
The process of discovering new agrochemicals is time-consuming and expensive. Advanced computational modeling is an emerging trend that promises to accelerate this process through predictive chemistry. While direct computational studies on this compound are not yet widespread, the application of these techniques to its derivatives is a strong indicator of future research directions.
For instance, in silico studies, such as molecular docking, are already being used to analyze the bonding interactions between newly synthesized strobilurin analogues and their target proteins in fungi, like cytochrome bc1. Future research will push this approach further up the development pipeline:
Virtual Screening: Computational models will be used to predict the potential biological activity of virtual libraries of compounds derived from this compound before they are synthesized. This allows researchers to prioritize the most promising candidates for laboratory work.
ADMET Prediction: Algorithms will predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential new fungicides. This helps in early-stage identification of compounds that are likely to be safe and effective in a biological system.
Reaction Modeling: Quantum chemical calculations can model reaction pathways for the synthesis of new derivatives, helping to optimize reaction conditions for higher yields and fewer byproducts.
By leveraging predictive modeling, the design of new molecules based on the this compound scaffold will become a more rational, data-driven process.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. thieme-connect.deeuropa.eu The integration of this technology with automated systems represents a major trend for the synthesis of fine chemicals, including agrochemical intermediates.
While specific flow synthesis routes for this compound are not yet extensively documented, this is a clear and compelling direction for future research. The benefits include:
Enhanced Safety: Flow reactors have a small internal volume and a high surface-area-to-volume ratio, allowing for excellent control over reaction temperature, which is crucial for managing highly exothermic reactions. europa.eu
Rapid Optimization: Automated flow systems can quickly vary reaction parameters like temperature, residence time, and stoichiometry, allowing for the rapid optimization of reaction conditions to maximize yield and purity. soci.org
Library Synthesis: Automated platforms can be programmed to perform a series of sequential reactions, enabling the rapid synthesis of a large library of different strobilurin analogues for biological screening. chemrxiv.org This high-throughput approach can significantly accelerate the discovery of new active ingredients.
| Parameter | Batch Chemistry | Flow Chemistry Advantage |
| Heat Transfer | Limited by vessel surface area; risk of thermal runaways. | Excellent heat dissipation due to high surface-area-to-volume ratio. europa.eu |
| Reaction Time | Determined by the duration the entire batch is processed. | Precisely controlled by reactor length and flow rate. soci.org |
| Scalability | Often requires re-optimization for larger vessels. | Scaled by running the system for a longer duration ("scaling out"). |
| Automation | Complex and often requires robotics for multi-step processes. | Inherently suited for automation with electronic pumps and valves. chemrxiv.orgmpg.de |
Applications in Advanced Materials and Nanotechnology
While the primary application of this compound is in the synthesis of bioactive molecules for agriculture, future research may explore its potential utility in the realm of advanced materials and nanotechnology. This area is more speculative but represents a frontier of chemical innovation.
Potential research directions could include:
Functional Polymers: The acrylate group within the molecule is a polymerizable functional group. Future research could investigate the incorporation of this compound as a monomer or co-monomer in the synthesis of specialty polymers. By embedding the bioactive strobilurin-like core into a polymer backbone, it might be possible to create materials for controlled-release applications, such as coatings for seeds or soil additives that slowly release the active fungicide over time.
These applications would represent a significant expansion of the compound's utility beyond its current role as a synthetic intermediate, bridging the fields of agrochemistry and materials science.
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Batch esterification | H₂SO₄ | 78–85 | 95% | |
| Flow chemistry | Silica-PTSA | 92 | 99% |
How does X-ray crystallography resolve stereochemical ambiguities in α,β-unsaturated esters like this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the E-configuration and molecular conformation. Key steps include:
- Crystal growth : Slow evaporation from acetone/hexane mixtures to obtain diffraction-quality crystals .
- Data refinement : SHELXL or similar software for structure solution, emphasizing anisotropic displacement parameters to validate stereochemistry .
Example from :
The cyclopentane ring in a related compound adopts an envelope conformation (puckering parameters: q₂ = 0.1418 Å, φ₂ = 184.2°), resolved via SCXRD .
What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions addressed?
Basic Research Question
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the ester group (δ ~3.7 ppm for OCH₃) and α,β-unsaturation (JH,H = 12–16 Hz for trans coupling) .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O ester bands at 1250–1100 cm⁻¹ .
Advanced Contradiction Analysis
Discrepancies between computational (DFT) and experimental bond lengths (e.g., C=O) may arise from crystal packing effects. Hybrid methods (e.g., QM/MM) or variable-temperature NMR can reconcile these differences .
What hydrogen-bonding patterns dominate in its crystalline form, and how do they influence material properties?
Advanced Research Question
Graph set analysis (e.g., Ettermann motifs ) reveals intermolecular interactions:
Q. Table 2: Hydrogen Bond Parameters
| Donor-Acceptor | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| O(ester)···H–O(methoxy) | 2.85 | 158 |
How does this compound serve as an intermediate in synthesizing bioactive molecules?
Basic Research Question
The α,β-unsaturated ester acts as a Michael acceptor in nucleophilic additions. Applications include:
- Heterocyclic synthesis : Reacting with hydrazines to form pyrazoline derivatives .
- Peptide mimics : Coupling with amino alcohols via Steglich esterification .
Advanced Methodological Note
Stereoselective functionalization (e.g., asymmetric catalysis) requires chiral ligands (e.g., BINOL-derived) to control enantiomeric excess .
What are the stability considerations under varying pH and temperature conditions?
Advanced Research Question
- Hydrolytic stability : Susceptible to base-catalyzed hydrolysis (pH > 10). Kinetic studies show a half-life of 48 hours at pH 7 (25°C) .
- Thermal degradation : TGA reveals decomposition onset at 180°C, with CO₂ release detected via mass spectrometry .
How do halogenated analogs compare in reactivity and biological activity?
Comparative Analysis
Table 3: Halogen-Substituted Derivatives
| Compound | Substituent | LogP | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|---|
| Methyl (2E)-3-(2-fluorophenyl)propenoate | 2-F | 2.1 | 12.5 (Anticancer) | |
| Methyl (2E)-3-(4-Cl-phenyl)propenoate | 4-Cl | 2.8 | 8.7 |
Fluorinated analogs exhibit improved metabolic stability but reduced solubility .
What safety protocols are recommended for handling this compound in research?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and P95 respirator for aerosol protection .
- Waste disposal : Neutralization with dilute NaOH before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
